molecular formula C13H14N4O4S B256597 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{3-nitro-4-methoxyphenyl}ethanone

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{3-nitro-4-methoxyphenyl}ethanone

Cat. No.: B256597
M. Wt: 322.34 g/mol
InChI Key: HEDVOGWCTGVQAV-UHFFFAOYSA-N
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Description

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{3-nitro-4-methoxyphenyl}ethanone is a complex organic compound featuring a triazole ring, a sulfanyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{3-nitro-4-methoxyphenyl}ethanone typically involves multi-step organic reactionsSpecific reagents and catalysts are used to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{3-nitro-4-methoxyphenyl}ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{3-nitro-4-methoxyphenyl}ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{3-nitro-4-methoxyphenyl}ethanone involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{3-nitro-4-methoxyphenyl}ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C13H14N4O4S

Molecular Weight

322.34 g/mol

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone

InChI

InChI=1S/C13H14N4O4S/c1-3-12-14-13(16-15-12)22-7-10(18)8-4-5-11(21-2)9(6-8)17(19)20/h4-6H,3,7H2,1-2H3,(H,14,15,16)

InChI Key

HEDVOGWCTGVQAV-UHFFFAOYSA-N

SMILES

CCC1=NC(=NN1)SCC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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